molecular formula C18H38O2 B12687465 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol CAS No. 85018-64-0

2,9-Dimethyl-2,9-dipropyl-1,10-decanediol

Cat. No.: B12687465
CAS No.: 85018-64-0
M. Wt: 286.5 g/mol
InChI Key: JEFKIPKXHPCULJ-UHFFFAOYSA-N
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Description

2,9-Dimethyl-2,9-dipropyl-1,10-decanediol is an organic compound with the molecular formula C18H38O2 . This compound is characterized by its two hydroxyl groups located at the 1 and 10 positions of the decane chain, with additional methyl and propyl groups at the 2 and 9 positions, respectively . It is a diol, meaning it contains two alcohol functional groups, which makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol typically involves multi-step organic reactions. One common method is the alkylation of decanediol with methyl and propyl groups. This can be achieved through Grignard reactions or Friedel-Crafts alkylation . The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-2,9-dipropyl-1,10-decanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in the presence of pyridine.

Major Products Formed

Scientific Research Applications

2,9-Dimethyl-2,9-dipropyl-1,10-decanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    1,10-Decanediol: Lacks the methyl and propyl groups, making it less hydrophobic.

    2,9-Dimethyl-1,10-decanediol: Similar structure but without the propyl groups.

    2,9-Dipropyl-1,10-decanediol: Similar structure but without the methyl groups.

Uniqueness

2,9-Dimethyl-2,9-dipropyl-1,10-decanediol is unique due to the presence of both methyl and propyl groups, which enhance its hydrophobicity and potentially its biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

85018-64-0

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

IUPAC Name

2,9-dimethyl-2,9-dipropyldecane-1,10-diol

InChI

InChI=1S/C18H38O2/c1-5-11-17(3,15-19)13-9-7-8-10-14-18(4,16-20)12-6-2/h19-20H,5-16H2,1-4H3

InChI Key

JEFKIPKXHPCULJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCCCCCC(C)(CCC)CO)CO

Origin of Product

United States

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